An In-depth Technical Guide to the Chemical Properties of 1,1'-Diethyl-4,4'-dicarbocyanine Iodide
An In-depth Technical Guide to the Chemical Properties of 1,1'-Diethyl-4,4'-dicarbocyanine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Diethyl-4,4'-dicarbocyanine iodide, commonly known as DDI, is a synthetic organic compound belonging to the cyanine dye class. Characterized by its vibrant color and strong light absorption, DDI is a crucial tool in various scientific and biomedical research fields. Its utility stems from its unique photophysical properties, which make it an excellent fluorescent probe for labeling and visualizing biological molecules and a component in advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of DDI, detailed experimental protocols for their characterization, and a summary of its applications.
Core Chemical and Physical Properties
1,1'-Diethyl-4,4'-dicarbocyanine iodide is a symmetric carbocyanine dye with a chemical formula of C₂₇H₂₇IN₂ and a molecular weight of approximately 506.42 g/mol .[1] Its structure features two quinoline heterocyclic nuclei linked by a polymethine chain, which is responsible for its characteristic light-absorbing properties in the near-infrared (NIR) region.[2]
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | 1-ethyl-4-[5-(1-ethylquinolin-4-ylidene)penta-1,3-dienyl]quinolin-1-ium;iodide | PubChem |
| Synonyms | DDI, 1,1'-Diethyl-4,4'-dicarbocyanine iodide | [1] |
| CAS Number | 18300-31-7 | [1][3] |
| Molecular Formula | C₂₇H₂₇IN₂ | [1][2] |
| Molecular Weight | 506.42 g/mol | [1] |
| Melting Point | 158 °C (decomposes) | [3] |
| Appearance | Solid | - |
Photophysical Properties
The photophysical properties of DDI are central to its applications. It exhibits strong absorption and emission in the near-infrared spectrum, a region where biological tissues have minimal absorbance, allowing for deeper penetration of light.
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 818 nm | Ethanol | [2][4] |
| Molar Absorptivity (ε) | 213,000 M⁻¹cm⁻¹ | Ethanol | [2][4] |
| Emission Maximum (λem) | Not explicitly found | DMSO | [4] |
| Fluorescence Quantum Yield (ΦF) | 0.033 | DMSO | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of DDI's properties. The following sections outline the protocols for determining its key photophysical and physicochemical parameters.
Determination of Molar Absorptivity
The molar absorptivity (or extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using UV-Visible spectrophotometry and the Beer-Lambert law.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of DDI of a known concentration (e.g., 1 mM) in a suitable solvent such as ethanol.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength range to scan, typically from 600 nm to 900 nm for DDI.
-
Use a quartz cuvette with a 1 cm path length.
-
-
Blank Measurement: Fill the cuvette with the pure solvent (e.g., ethanol) and record the baseline absorbance.
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the most dilute DDI solution and then fill it.
-
Record the absorbance spectrum.
-
Repeat this for each of the prepared dilutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Determine the absorbance at the wavelength of maximum absorption (λmax).
-
Plot a graph of absorbance at λmax versus concentration.
-
The molar absorptivity (ε) is calculated from the slope of the linear fit of this graph, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).
-
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The relative method, using a standard with a known quantum yield, is commonly employed.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with an emission range that overlaps with DDI and a well-characterized quantum yield in the same solvent. For NIR dyes, standards like IR-125 or IR-140 can be considered.
-
Solution Preparation:
-
Prepare a series of dilute solutions of both the DDI sample and the standard in the same solvent (e.g., DMSO). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the absorption maximum of the dye.
-
Set the emission wavelength range to cover the entire fluorescence spectrum of the dye.
-
-
Spectral Acquisition:
-
Record the fluorescence emission spectrum for each of the DDI and standard solutions.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the DDI sample and the standard.
-
The quantum yield of the sample (ΦF_sample) is calculated using the following equation: ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where ΦF_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Assessment of Solubility
Solubility is a critical parameter for any application. A qualitative and quantitative assessment in various solvents is necessary.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
-
Qualitative Assessment:
-
To a small, known amount of DDI (e.g., 1 mg) in a vial, add a small volume of the solvent (e.g., 1 mL).
-
Vortex the mixture and visually inspect for dissolution.
-
If the solid dissolves, it is considered soluble. If not, it is sparingly soluble or insoluble.
-
-
Quantitative Assessment (Shake-Flask Method):
-
Prepare a saturated solution of DDI in each solvent by adding an excess amount of the dye to a known volume of the solvent in a sealed flask.
-
Agitate the flasks at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted solution at the λmax of DDI.
-
Calculate the concentration of the saturated solution using the previously determined molar absorptivity and the Beer-Lambert law, accounting for the dilution factor. This concentration represents the solubility of DDI in that solvent at that temperature.
-
Stability Testing
The stability of DDI, particularly its sensitivity to light (photostability), is crucial for its storage and use.
Methodology:
-
Sample Preparation: Prepare a solution of DDI in a relevant solvent at a known concentration.
-
Exposure Conditions:
-
Divide the solution into two sets of samples. One set will be the control, stored in the dark. The other set will be exposed to a controlled light source (e.g., a photostability chamber) with a defined light intensity and spectral distribution, following guidelines such as ICH Q1B.
-
-
Time Points: Collect aliquots from both the exposed and control samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Analyze the aliquots using a UV-Vis spectrophotometer to monitor any changes in the absorption spectrum, particularly the absorbance at λmax.
-
A decrease in absorbance over time in the light-exposed sample compared to the control indicates photodegradation.
-
-
Data Analysis:
-
Plot the percentage of remaining DDI (calculated from the absorbance) as a function of exposure time.
-
This data can be used to determine the degradation kinetics and the half-life of the dye under the specified light conditions.
-
Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Workflow for determining the molar absorptivity and fluorescence quantum yield of DDI.
Logical Relationship of Physicochemical Properties
Caption: Relationship between the molecular structure and the key physicochemical properties of DDI.
Conclusion
1,1'-Diethyl-4,4'-dicarbocyanine iodide is a versatile near-infrared dye with significant potential in biomedical research and materials science. A thorough understanding of its chemical and photophysical properties is paramount for its effective application. The experimental protocols detailed in this guide provide a robust framework for the characterization of DDI, ensuring reliable and reproducible results. The provided data and workflows serve as a valuable resource for researchers and professionals working with this important fluorescent probe.
References
- 1. 1,1'-Diethyl-4,4'-dicarbocyanine iodide | C27H27IN2 | CID 9914155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1,1'-Diethyl-4,4'-dicarbocyanine iodide | 18300-31-7 [smolecule.com]
- 3. 1 1'-DIETHYL-4 4'-DICARBOCYANINE IODIDE | 18300-31-7 [chemicalbook.com]
- 4. PhotochemCAD | 1,1'-Diethyl-4,4'-dicarbocyanine iodide [photochemcad.com]
